Combivir - 92586-35-1

Combivir

Catalog Number: EVT-407516
CAS Number: 92586-35-1
Molecular Formula: C10H16N5O13P3
Molecular Weight: 507.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Combivir is a fixed-dose combination tablet containing two nucleoside reverse transcriptase inhibitors (NRTIs): Zidovudine (AZT) and Lamivudine (3TC). [, ] It is primarily used in HIV/AIDS research as a therapeutic agent in combination with other antiretroviral agents. [] Combivir simplifies HIV therapy by combining two crucial NRTIs into a single tablet, offering a convenient dosing regimen. [, ]

Mechanism of Action

Combivir exerts its antiviral activity through the combined action of Zidovudine and Lamivudine, both acting as nucleoside reverse transcriptase inhibitors (NRTIs). [, , ]

  • Zidovudine: It is phosphorylated intracellularly to Zidovudine triphosphate, which competes with natural thymidine triphosphate for incorporation into the viral DNA by HIV-1 reverse transcriptase. [, ] The incorporated Zidovudine triphosphate lacks the 3'-hydroxyl group essential for DNA chain elongation, effectively terminating viral DNA synthesis. [, ]

  • Lamivudine: Similar to Zidovudine, it is intracellularly phosphorylated to Lamivudine triphosphate. Lamivudine triphosphate competes with natural cytidine triphosphate for incorporation into the viral DNA by HIV-1 reverse transcriptase. [] This incorporation disrupts DNA synthesis and terminates viral replication. []

The combination of Zidovudine and Lamivudine in Combivir enhances antiviral activity compared to either drug alone, as it targets HIV-1 reverse transcriptase via two different mechanisms. [, ]

Physical and Chemical Properties Analysis
  • Form: Combivir is formulated as a tablet. [, ]
Applications
  • Antiretroviral Therapy: Combivir is frequently used in combination with other antiretroviral agents in clinical trials evaluating the efficacy and safety of different HIV treatment regimens. [, , , , , , , ] Research has explored its use in first-line therapy [, ] and as a component of salvage therapy in patients with prior treatment experience. [, ]
  • HIV Transmission Prevention: Combivir has been investigated as a component of post-exposure prophylaxis (PEP) strategies to prevent HIV infection after potential exposure. [, ] This includes occupational exposure to HIV-infected materials and potential sexual exposure.
  • Long-term Effects of Antiretroviral Therapy: Combivir has been used in studies exploring the long-term impacts of antiretroviral therapy, including its potential effects on mitochondrial integrity and oxidative stress. [, ] Research has examined mitochondrial damage in infants exposed to Combivir in utero. []
  • Lipoatrophy Prevention and Reversal: Studies have investigated the potential of switching to a Combivir-based regimen from stavudine and/or protease inhibitor-containing regimens to prevent or reverse lipoatrophy in HIV-infected patients. [] Lipoatrophy, characterized by fat loss in specific areas, is a potential side effect of some antiretroviral medications.
  • Drug Resistance Studies: Research involving Combivir has contributed to understanding the development of drug resistance in HIV-1, particularly focusing on the emergence of specific mutations associated with resistance to Zidovudine and Lamivudine. [, ]

Zidovudine

Compound Description: Zidovudine (also known as AZT or ZDV) is a nucleoside reverse transcriptase inhibitor (NRTI). It acts as a thymidine analog, interfering with the reverse transcription process of HIV-1, thus inhibiting viral replication .

Relevance: Zidovudine is a key component of Combivir. The combination of Zidovudine with Lamivudine in Combivir showed improved efficacy compared to Zidovudine alone .

Lamivudine

Compound Description: Lamivudine (also known as 3TC) is another NRTI used in HIV treatment. It acts as a cytidine analog, disrupting the reverse transcription process of HIV-1, similar to Zidovudine .

Relevance: Lamivudine is the second active component of Combivir. Combining Lamivudine with Zidovudine in a fixed-dose formulation simplifies dosing and potentially enhances patient adherence .

Abacavir

Compound Description: Abacavir is a guanosine analog NRTI used in HIV treatment. It inhibits the activity of the HIV-1 reverse transcriptase enzyme, similar to Zidovudine and Lamivudine .

Relevance: Research shows that adding Abacavir to a Combivir regimen (Zidovudine/Lamivudine) can be a safe and effective treatment intensification strategy for HIV-infected patients, including those with the M184V mutation .

Relevance: The research suggests that switching from Stavudine-containing regimens to Combivir/Abacavir may help prevent or reverse lipoatrophy in HIV-infected patients .

Nelfinavir

Compound Description: Nelfinavir (NFV) is a protease inhibitor used in HIV treatment. It works by blocking the activity of HIV protease, an enzyme essential for viral replication .

Relevance: Studies have compared the efficacy and safety of Combivir + Nelfinavir to Combivir + Abacavir as first-line antiretroviral therapy. While both regimens showed comparable activity, Nelfinavir demonstrated better immunological effectiveness than Abacavir when added to the Combivir backbone .

Efavirenz

Compound Description: Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV treatment. It binds to HIV-1 reverse transcriptase, blocking its activity and inhibiting viral replication .

Relevance: Research has explored the efficacy and safety of a quadruple combination regimen, Combivir + Abacavir + Efavirenz, in HIV-infected patients . Comparisons of Combivir + Efavirenz to Combivir + Nelfinavir in clinical settings revealed that Efavirenz displayed better virological efficacy than Nelfinavir when combined with the Combivir backbone .

Tenofovir Disoproxil Fumarate

Compound Description: Tenofovir Disoproxil Fumarate (TDF) is an NRTI that acts as an adenosine analog. Like other NRTIs, it disrupts HIV-1 reverse transcriptase activity. TDF is often combined with Lamivudine for HIV treatment .

Relevance: Studies have investigated the potential benefits and risks of long-term use of HAART combinations, including TDF + Lamivudine and Combivir + Efavirenz. Additionally, Tenofovir has been investigated as an agent to intensify Combivir/Abacavir regimens in patients with incomplete viral suppression .

Properties

CAS Number

92586-35-1

Product Name

AZT triphosphate

IUPAC Name

[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Molecular Formula

C10H16N5O13P3

Molecular Weight

507.18 g/mol

InChI

InChI=1S/C10H16N5O13P3/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(26-8)4-25-30(21,22)28-31(23,24)27-29(18,19)20/h3,6-8H,2,4H2,1H3,(H,21,22)(H,23,24)(H,12,16,17)(H2,18,19,20)/t6-,7+,8+/m0/s1

InChI Key

GLWHPRRGGYLLRV-XLPZGREQSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-]

Synonyms

1-(3'-azido-2',3'-dideoxy-beta-D-xylofuranosyl)thymine 5'-triphosphate
3'-azido-2',3'-dideoxythymidine-5'-triphosphate
3'-azido-3'-deoxythymidine 5'-triphosphate
3'-azido-3'-deoxythymidine 5'-triphosphate, tetraammonium salt
3'-deoxy-3'-azidothymidine triphosphate
AZT triphosphate
AZT-TP
AZTTP
dTTP(3'N3)
erythro-AZT-TP
threo-AZT-TP
ZDV-TP
zidovudine triphosphate

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-]

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.